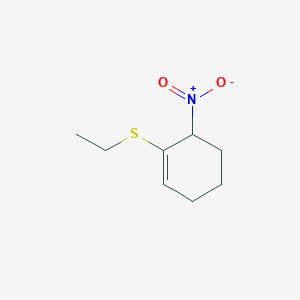
1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with an ethylsulfanyl group and a nitro group
Méthodes De Préparation
The synthesis of 1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene as the core structure.
Introduction of the Nitro Group: Nitration of cyclohexene is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the nitrocyclohexene with an ethylthiol compound in the presence of a suitable base, such as sodium hydride, to facilitate the substitution.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethylsulfanyl group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with palladium catalyst for reduction, and sodium hydride for nucleophilic substitution. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.
Applications De Recherche Scientifique
1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the ethylsulfanyl group can undergo nucleophilic substitution. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, such as enzymes or receptors, thereby exerting their effects.
Comparaison Avec Des Composés Similaires
1-(Ethylsulfanyl)-6-nitrocyclohex-1-ene can be compared with similar compounds such as:
1-(Methylsulfanyl)-6-nitrocyclohex-1-ene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
1-(Ethylsulfanyl)-4-nitrobenzene: Similar functional groups but with a benzene ring instead of a cyclohexene ring.
1-(Ethylsulfanyl)-6-chlorocyclohex-1-ene: Similar structure but with a chloro group instead of a nitro group.
Propriétés
Numéro CAS |
90877-99-9 |
|---|---|
Formule moléculaire |
C8H13NO2S |
Poids moléculaire |
187.26 g/mol |
Nom IUPAC |
1-ethylsulfanyl-6-nitrocyclohexene |
InChI |
InChI=1S/C8H13NO2S/c1-2-12-8-6-4-3-5-7(8)9(10)11/h6-7H,2-5H2,1H3 |
Clé InChI |
YPEILZKMGSJCSS-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CCCCC1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
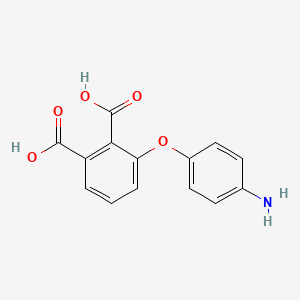
![2,3-Diphenyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B14373314.png)
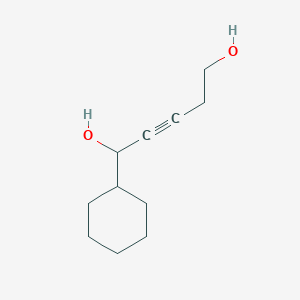
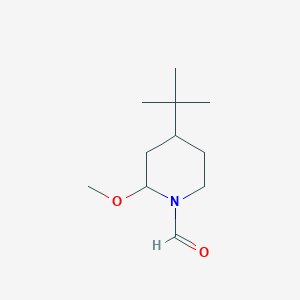

![1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373339.png)
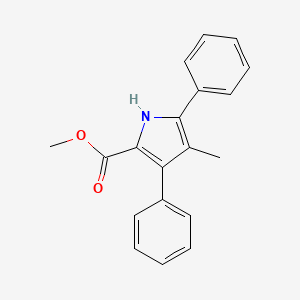
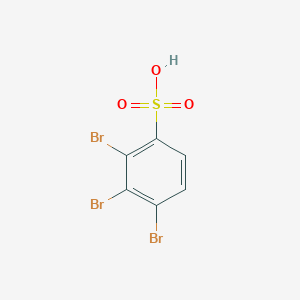
![Cyclopenta[b]phosphol-2-ol, octahydro-1,2-diphenyl-, 1-oxide](/img/structure/B14373350.png)
![[1,1'-Biphenyl]-4-YL dodecanoate](/img/structure/B14373363.png)
![1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine](/img/structure/B14373364.png)
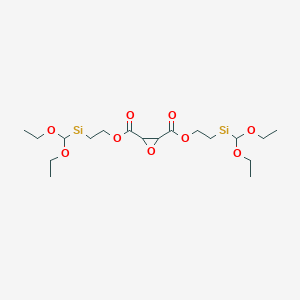
![N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14373371.png)
